n-(3-Methylphenyl)-9h-fluorene-2-sulfonamide
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Overview
Description
N-(3-Methylphenyl)-9H-fluorene-2-sulfonamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a sulfonamide group attached to a fluorene backbone, with a 3-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylphenyl)-9H-fluorene-2-sulfonamide typically involves a multi-step processThe sulfonation can be achieved using chlorosulfonic acid, while the coupling reaction often employs Suzuki-Miyaura cross-coupling conditions with a suitable boronic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylphenyl)-9H-fluorene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the sulfonamide group or other parts of the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(3-Methylphenyl)-9H-fluorene-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which N-(3-Methylphenyl)-9H-fluorene-2-sulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, influencing their function. Additionally, the aromatic rings can participate in π-π interactions, further modulating biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(3-Methylphenyl)-9H-fluorene-2-sulfonamide: shares similarities with other sulfonamide derivatives and fluorene-based compounds.
This compound: is compared with compounds like N-(3-methylphenyl)-acetamide and other sulfonamide derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of a fluorene backbone with a sulfonamide group and a 3-methylphenyl substituent.
Properties
CAS No. |
14348-82-4 |
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Molecular Formula |
C20H17NO2S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-9H-fluorene-2-sulfonamide |
InChI |
InChI=1S/C20H17NO2S/c1-14-5-4-7-17(11-14)21-24(22,23)18-9-10-20-16(13-18)12-15-6-2-3-8-19(15)20/h2-11,13,21H,12H2,1H3 |
InChI Key |
HKNAWFRVCDSUTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Origin of Product |
United States |
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